molecular formula C8H16N2O5 B14282604 Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- CAS No. 124704-93-4

Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-

Cat. No.: B14282604
CAS No.: 124704-93-4
M. Wt: 220.22 g/mol
InChI Key: SQHQVCGSIAHFDP-UHFFFAOYSA-N
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Description

Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- is a complex organic compound that belongs to the class of amino acids It is characterized by the presence of a glycine backbone with additional functional groups, including carboxymethyl and hydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- typically involves the reaction of glycine with chloroacetic acid to introduce the carboxymethyl group. This is followed by the reaction with 2-(2-aminoethylamino)ethanol to introduce the hydroxyethyl group. The reaction conditions often include the use of a suitable solvent, such as water or ethanol, and a catalyst, such as sodium hydroxide, to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors under controlled temperature and pressure conditions to ensure optimal yield and purity. The product is then purified using techniques such as crystallization, filtration, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carboxymethyl group can be reduced to form primary alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- is studied for its potential role in metabolic pathways and enzyme interactions. It can be used as a model compound to study amino acid behavior in biological systems.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may have roles in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry

In industrial applications, this compound can be used in the formulation of specialty chemicals, such as surfactants and emulsifiers. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxymethyl and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Glycine: The simplest amino acid, lacking the additional functional groups present in Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-.

    N-(Carboxymethyl)glycine: Similar to the target compound but lacks the hydroxyethyl group.

    N-(2-Hydroxyethyl)glycine: Similar to the target compound but lacks the carboxymethyl group.

Uniqueness

Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]- is unique due to the presence of both carboxymethyl and hydroxyethyl groups. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-[carboxymethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O5/c11-4-2-9-1-3-10(5-7(12)13)6-8(14)15/h9,11H,1-6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHQVCGSIAHFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424180
Record name Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124704-93-4
Record name Glycine, N-(carboxymethyl)-N-[2-[(2-hydroxyethyl)amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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